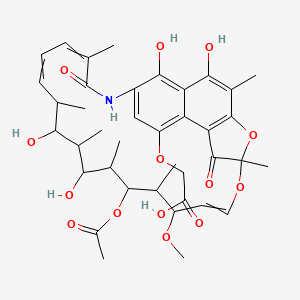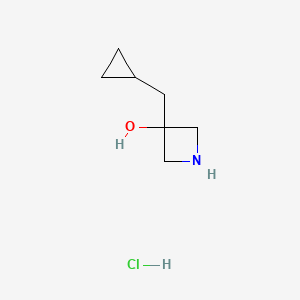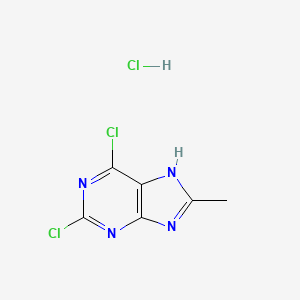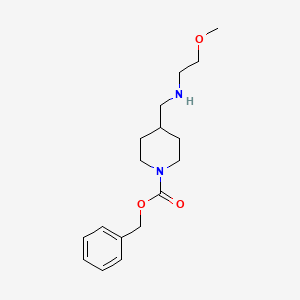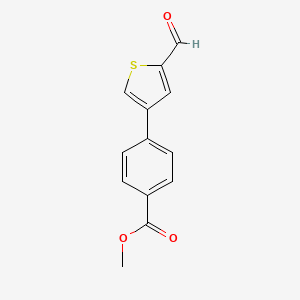
Methyl 4-(5-formyl-3-thienyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(5-formyl-3-thienyl)benzoate is an organic compound with the molecular formula C13H10O3S It is a derivative of benzoic acid and thiophene, featuring a formyl group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-(5-formyl-3-thienyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the reaction of 5,5-dimethyl-2-(thien-3-yl)-1,3,2-dioxaborinane with methyl 4-[(dimethylamino)sulfonyl]oxybenzenecarboxylate . The reaction conditions typically include the use of a base and a solvent such as chlorobenzene.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production yield and reduce the reaction time.
化学反应分析
Types of Reactions
Methyl 4-(5-formyl-3-thienyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Methyl 4-(5-carboxy-3-thienyl)benzoate.
Reduction: Methyl 4-(5-hydroxymethyl-3-thienyl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Methyl 4-(5-formyl-3-thienyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of methyl 4-(5-formyl-3-thienyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
Methyl 4-(3-thienyl)benzoate: Similar structure but lacks the formyl group.
Methyl 4-formylbenzoate: Similar structure but lacks the thiophene ring.
Methyl 4-(thiophen-3-yl)benzoate: Another thiophene derivative with a different substitution pattern.
Uniqueness
Methyl 4-(5-formyl-3-thienyl)benzoate is unique due to the presence of both the formyl group and the thiophene ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C13H10O3S |
|---|---|
分子量 |
246.28 g/mol |
IUPAC 名称 |
methyl 4-(5-formylthiophen-3-yl)benzoate |
InChI |
InChI=1S/C13H10O3S/c1-16-13(15)10-4-2-9(3-5-10)11-6-12(7-14)17-8-11/h2-8H,1H3 |
InChI 键 |
GCAUXBXCNWKPDI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


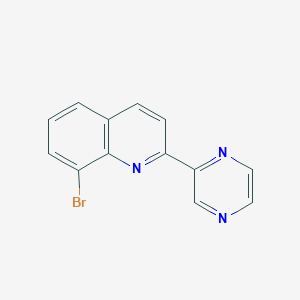
![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)
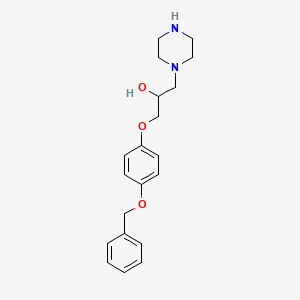

![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)
![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)
![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)
![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)
![2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine](/img/structure/B13906312.png)

